molecular formula C13H13N B3064957 3,5-Dimethyl-2-phenylpyridine CAS No. 27063-86-1

3,5-Dimethyl-2-phenylpyridine

Cat. No.: B3064957
CAS No.: 27063-86-1
M. Wt: 183.25 g/mol
InChI Key: GGPHNFIDPNYSPE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-phenylpyridine (CAS: Not explicitly listed in evidence, synonyms include AC1LCME0, SureCN2479064) is a pyridine derivative featuring methyl groups at positions 3 and 5 and a phenyl substituent at position 2. This compound is structurally characterized by its aromatic pyridine core, which is substituted with electron-donating methyl groups and a bulky phenyl ring. For instance, substituted pyridines are often studied for their pharmacological activities, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

3,5-dimethyl-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPHNFIDPNYSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345233
Record name 3,5-Dimethyl-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27063-86-1
Record name 3,5-Dimethyl-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-phenylpyridine typically involves the reaction of 3,5-dimethylpyridine with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-2-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-phenylpyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

  • 4,5-Dimethyl-2-phenylpyridine (CAS: 27063-84-9): This structural isomer differs only in the positions of the methyl groups (4,5 vs. 3,5). The positional variance significantly impacts electronic and steric properties. Purity for this compound is reported at 95% .
  • 3,5-Dinitro-2-aminopyridine (CAS: 3073-30-1): Substitution of methyl groups with nitro and amino functionalities introduces strong electron-withdrawing effects. This compound has a melting point of 192°C, much higher than typical methyl-substituted pyridines, reflecting increased intermolecular forces due to polar nitro/amino groups .

Functional Group Variations

  • Dihydropyridine Derivatives :
    Compounds like 3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (MRS 1191) share a partially saturated pyridine ring. The dihydropyridine core enhances flexibility and redox activity, making such derivatives relevant in cardiovascular drug design (e.g., calcium channel blockers like amlodipine analogs) .
  • Pyridin-2-one Derivatives: Example: 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. The ketone group at position 2 and hydroxyl/cyano substituents confer distinct hydrogen-bonding capabilities and acidity, influencing solubility and biological targeting .

Pharmacological and Spectroscopic Profiles

  • Compound 6o (4-(4-(dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide): This dihydropyridine derivative exhibits IR peaks at 1665 cm⁻¹ (C=O stretch) and 694 cm⁻¹ (aromatic C-H bend), with a molecular ion peak at m/z 556. Its NMR data (δ 2.34 ppm for methyl groups, δ 7.06–8.37 ppm for aromatic protons) highlight electronic environments distinct from 3,5-dimethyl-2-phenylpyridine due to the presence of amide and nitro groups .
  • Nicardipine-Related Compound D :
    As a dihydropyridine calcium channel blocker analog, this compound underscores the pharmacological importance of pyridine derivatives. Its structural complexity (e.g., benzothiazolyl and thioxo-thiazolidine groups) contrasts with the simpler this compound .

Data Tables

Table 1: Physical and Spectral Comparison of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Key Spectral Data (IR/NMR) Key Functional Groups
This compound C₁₃H₁₃N ~183.25 (calc.) Not explicitly reported Methyl, Phenyl
4,5-Dimethyl-2-phenylpyridine C₁₃H₁₃N 183.25 Purity: 95% Methyl, Phenyl
3,5-Dinitro-2-aminopyridine C₅H₄N₃O₄ 184.11 mp: 192°C Nitro, Amino
Compound 6o C₃₀H₃₀N₆O₅ 558.51 IR: 1665 cm⁻¹ (C=O); ¹H NMR: δ 2.34 Amide, Nitro, Dihydropyridine

Table 2: Pharmacological Relevance of Analogous Compounds

Compound Class Example Compound Key Applications Structural Distinctions
Dihydropyridines MRS 1191 Calcium channel modulation Saturated ring, ester groups
Pyridin-2-ones 1-(4-Acetylphenyl)-deriv. Enzyme inhibition studies Ketone, cyano, hydroxyl substituents
Simple Methylpyridines This compound Ligand in coordination chemistry Minimal substituents, aromatic core

Biological Activity

3,5-Dimethyl-2-phenylpyridine (CAS No. 27063-86-1) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two methyl groups at the 3 and 5 positions and a phenyl group at the 2 position. Its molecular formula is C13H13N, and it has a molecular weight of 185.25 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various receptors.

Adenosine Receptor Affinity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant affinity for adenosine receptors. A study highlighted the structure-activity relationships (SAR) of related compounds, demonstrating that modifications at specific positions on the pyridine ring can enhance receptor selectivity and binding affinity. For instance, certain substitutions led to improved Ki values (inhibition constants) at human A3 adenosine receptors, which are implicated in various physiological processes including cardiac protection and anti-inflammatory effects .

CompoundKi Value (nM)Receptor Type
This compoundTBDA3 Adenosine Receptor
Other derivativesVariesVarious Receptors

Case Studies and Research Findings

  • Adenosine Receptor Studies : In a study examining various pyridine derivatives, it was found that specific structural modifications could lead to enhanced selectivity for A3 receptors over A1 and A2A receptors. This selectivity is crucial for developing drugs that minimize side effects associated with non-selective adenosine receptor antagonists .
  • Antiviral Research : Although not directly tested, the structural similarities between this compound and other active compounds suggest it may possess similar mechanisms of action against viral proteins involved in HIV infection . Further investigations are warranted to explore this potential.

Safety and Toxicity

The safety profile of this compound has not been extensively documented in available literature. However, preliminary data indicate that related compounds generally exhibit low toxicity profiles when used within therapeutic ranges. Further toxicological studies are necessary to establish comprehensive safety data for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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